molecular formula C14H12ClFN4O3 B5596852 8-(2-chloro-4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(2-chloro-4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5596852
M. Wt: 338.72 g/mol
InChI Key: BCFKZKAIXFFTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of purine derivatives often involves the modification of the purine core structure with various substituents to achieve desired biological activities. For instance, the synthesis of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been reported, showcasing the versatility of purine modifications (Zagórska et al., 2016). These modifications are designed to enhance the compound's affinity for certain biological targets.

Molecular Structure Analysis

Quantitative investigations into the molecular structure of purine derivatives, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, reveal anisotropic distributions of interaction energies, indicating potential applications in new material design (Shukla et al., 2020). Understanding these molecular interactions is key to predicting and enhancing the efficacy of these compounds.

Chemical Reactions and Properties

The reactivity of purine derivatives can be influenced by various functional groups attached to the purine core. For example, the introduction of fluoro and chloro substituents can significantly affect a compound's biological activity and interaction with enzymes or receptors. Such modifications can lead to potent inhibitory activities against specific enzymes or enhanced receptor affinity, as demonstrated in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors (Mo et al., 2015).

Physical Properties Analysis

The physical properties of purine derivatives, including solubility, melting point, and crystalline structure, are crucial for their formulation and application. These properties are directly influenced by the molecular structure and substituents on the purine core. The study of these properties aids in the optimization of the compounds for better biological activity and drug-likeness.

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for the functionalization of purine derivatives. These properties are exploited in the synthesis and development of new compounds with targeted biological activities. For instance, the introduction of specific substituents can lead to selective inhibition of mycobacterial growth, highlighting the importance of chemical modifications in achieving desired biological outcomes (Braendvang & Gundersen, 2007).

Mechanism of Action

There is a study that identified the target site of a similar antifungal compound “8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline” through a dual biochemical and molecular-genetics approach . The target site was identified as dihydroorotate dehydrogenase (DHO-DH) .

Safety and Hazards

The safety information for “2-(2-chloro-4-fluorophenoxy)propanoic acid” indicates that it has a hazard classification of Acute Tox. 4 Oral . The signal word is Warning .

properties

IUPAC Name

8-(2-chloro-4-fluorophenoxy)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN4O3/c1-18-10-11(19(2)14(22)20(3)12(10)21)17-13(18)23-9-5-4-7(16)6-8(9)15/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFKZKAIXFFTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1OC3=C(C=C(C=C3)F)Cl)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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